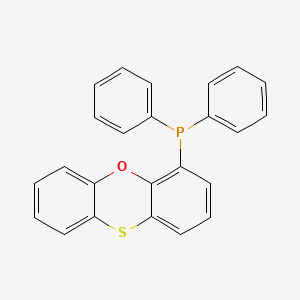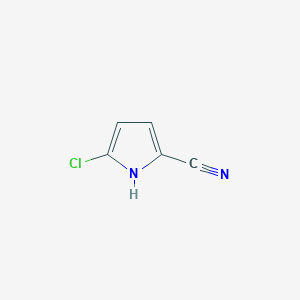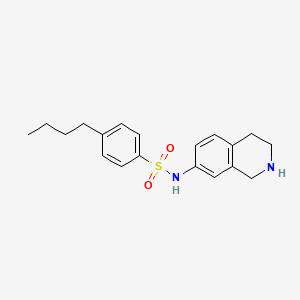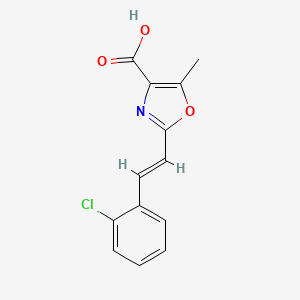![molecular formula C9H14N2O4Pt B12894441 Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is a complex platinum compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) typically involves the reaction of platinum salts with 2-aminocyclohexanemethanamine and ethane-dioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands to the platinum center.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to lower oxidation states of platinum using reducing agents like hydrogen or hydrazine.
Substitution: The ligands in the complex can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve halides like chloride or bromide in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum dioxide, while reduction can produce platinum metal or lower oxidation state complexes.
Scientific Research Applications
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the development of advanced materials and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) involves its interaction with molecular targets such as DNA and proteins. The platinum center coordinates with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum compound used in cancer therapy, known for its reduced side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O4Pt |
|---|---|
Molecular Weight |
409.30 g/mol |
IUPAC Name |
[(1R,2S)-2-azanidylcyclohexyl]methylazanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t6-,7+;;/m1../s1 |
InChI Key |
AUQXSXNIBCEHNB-VJBFUYBPSA-L |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)

![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)





![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)



![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
